Periconin B

Description

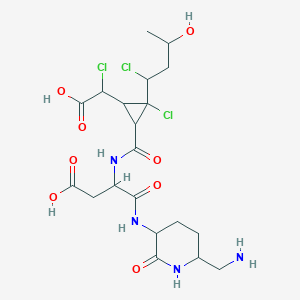

Periconin B is a secondary metabolite produced by the fungal pathogen Periconia circinata, first isolated and characterized in 1992 . Its molecular formula is C₂₀H₂₉O₈N₄Cl₃, with a molecular weight of 571.8 g/mol . Structurally, it belongs to a family of chlorinated polyketide derivatives, distinguished by a C10 diacid backbone and substituted functional groups. Key spectroscopic features include:

- UV (H₂O): λₘₐₓ = 215 nm, absorbance = 1300 .

- IR (KBr): Strong absorption at 1680 cm⁻¹, indicative of carbonyl groups .

- CD (H₂O): [θ] = 207 mdeg at 216 nm, suggesting stereochemical complexity .

This compound exhibits negligible phytotoxic activity compared to its analogs, such as peritoxins A and B, which are potent inhibitors of sorghum root growth .

Properties

CAS No. |

145569-96-6 |

|---|---|

Molecular Formula |

C20H29Cl3N4O8 |

Molecular Weight |

559.8 g/mol |

IUPAC Name |

4-[[6-(aminomethyl)-2-oxopiperidin-3-yl]amino]-3-[[3-[carboxy(chloro)methyl]-2-chloro-2-(1-chloro-3-hydroxybutyl)cyclopropanecarbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H29Cl3N4O8/c1-7(28)4-11(21)20(23)13(15(22)19(34)35)14(20)18(33)27-10(5-12(29)30)17(32)26-9-3-2-8(6-24)25-16(9)31/h7-11,13-15,28H,2-6,24H2,1H3,(H,25,31)(H,26,32)(H,27,33)(H,29,30)(H,34,35) |

InChI Key |

NDEFDECCUYZWKD-UHFFFAOYSA-N |

SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |

Canonical SMILES |

CC(CC(C1(C(C1C(=O)NC(CC(=O)O)C(=O)NC2CCC(NC2=O)CN)C(C(=O)O)Cl)Cl)Cl)O |

Synonyms |

periconin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural and Spectroscopic Differences

Key Observations :

- Oxygen Content : Peritoxins A/B contain an additional oxygen atom compared to periconins A/B, likely in the form of a hydroxyl or lactam group critical for bioactivity .

- C10 Diacid Backbone : The ¹H NMR shifts for the C10 diacid moiety differ significantly, with this compound showing a deshielded proton environment (δ = 2.17 vs. 1.20 in peritoxin A), suggesting altered hydrogen bonding or steric effects .

- Stereochemistry : The distinct CD spectra of this compound ([θ] = 207 mdeg) versus peritoxin A ([θ] = -2.86 mdeg) highlight divergent chiral centers .

Table 2: 13C NMR Data for Critical Positions

| Position | Peritoxin A (δ, ppm) | This compound (δ, ppm) | Assignment |

|---|---|---|---|

| C-5 | 61.0 (s) | 61.4 (s) | Quaternary carbon |

| C-8 | 171.0 (s) | 171.2 (s) | Carbonyl group |

| C-3 | 37.9 (s) | 39.5 (d) | Hydroxyl-bearing carbon |

Structural Insights :

- Caprolactam Ring: Peritoxins A/B feature a six-membered lactam ring with a free amino group at C-5 and hydroxyl at C-3, which is absent in this compound . This ring is essential for binding to sorghum root receptors.

- Acylation Effects: Acylation of the amino group in peritoxin A abolishes activity, confirming the necessity of a free amine for toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.